
Diethyl 2-(hydroxymethylene)succinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-(hydroxymethylene)succinate is an organic compound with the molecular formula C9H14O5. It is a derivative of succinic acid, where the hydrogen atoms on the methylene group are replaced by ethyl groups and a hydroxymethylene group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Diethyl 2-(hydroxymethylene)succinate can be synthesized through the esterification of succinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. Another method involves the reaction of diethyl succinate with formaldehyde under basic conditions to introduce the hydroxymethylene group .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure compound .
化学反应分析
Types of Reactions
Diethyl 2-(hydroxymethylene)succinate undergoes various chemical reactions, including:
Oxidation: The hydroxymethylene group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxymethylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the hydroxymethylene group under basic conditions.
Major Products Formed
Oxidation: Diethyl 2-(formyl)succinate.
Reduction: Diethyl 2-(hydroxymethyl)succinate.
Substitution: Various substituted succinates depending on the nucleophile used.
科学研究应用
Diethyl 2-(hydroxymethylene)succinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological molecules.
Industry: Used in the production of polymers and other materials due to its reactivity and functional groups.
作用机制
The mechanism of action of diethyl 2-(hydroxymethylene)succinate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The hydroxymethylene group can form hydrogen bonds and interact with other molecules, influencing their reactivity and stability. In biological systems, it can interact with enzymes and other proteins, potentially affecting metabolic pathways .
相似化合物的比较
Similar Compounds
Diethyl succinate: Lacks the hydroxymethylene group, making it less reactive in certain types of reactions.
Dimethyl 2-(hydroxymethylene)succinate: Similar structure but with methyl groups instead of ethyl groups, affecting its physical properties and reactivity.
Diethyl 2-(methoxymethylene)succinate:
Uniqueness
Diethyl 2-(hydroxymethylene)succinate is unique due to the presence of the hydroxymethylene group, which imparts additional reactivity and potential for hydrogen bonding. This makes it a valuable compound in organic synthesis and various research applications.
属性
CAS 编号 |
14273-44-0 |
|---|---|
分子式 |
C9H14O5 |
分子量 |
202.20 g/mol |
IUPAC 名称 |
diethyl (2E)-2-(hydroxymethylidene)butanedioate |
InChI |
InChI=1S/C9H14O5/c1-3-13-8(11)5-7(6-10)9(12)14-4-2/h6,10H,3-5H2,1-2H3/b7-6+ |
InChI 键 |
GWGPFJLXLHDLLP-VOTSOKGWSA-N |
手性 SMILES |
CCOC(=O)C/C(=C\O)/C(=O)OCC |
规范 SMILES |
CCOC(=O)CC(=CO)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


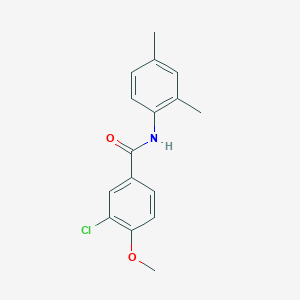
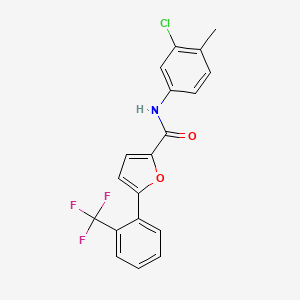
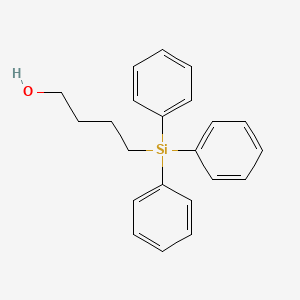
![dimethyl 4-benzyl-1-(3-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-2,3-dicarboxylate](/img/structure/B11942119.png)
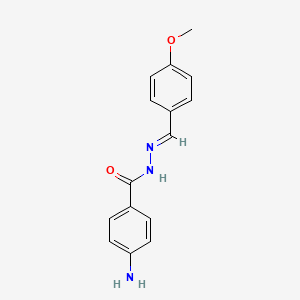
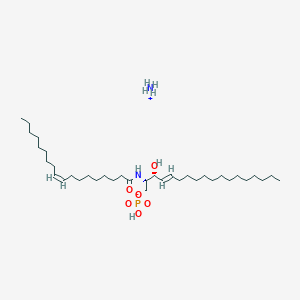
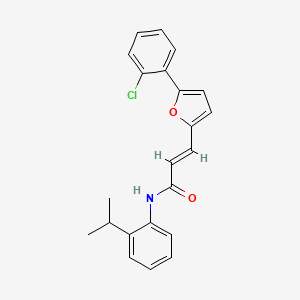
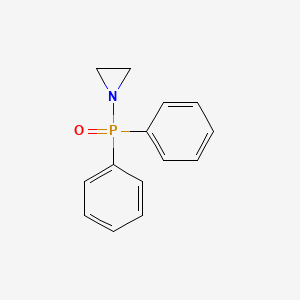
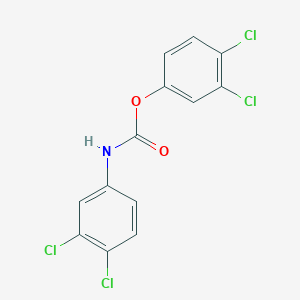


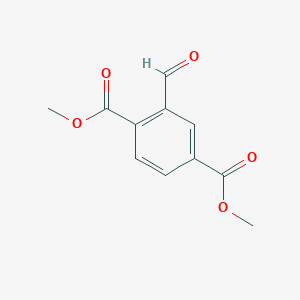

![(2S)-2-[(chloroacetyl)amino]butanedioic acid](/img/structure/B11942185.png)
